molecular formula BrH3O B8087178 Hydrobromide monohydrate

Hydrobromide monohydrate

Cat. No.: B8087178
M. Wt: 98.93 g/mol
InChI Key: GVLGAFRNYJVHBC-UHFFFAOYSA-N
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Description

Fundamental Chemical Properties of Hydrobromide Monohydrate Systems

Molecular Configuration and Crystallographic Analysis

Hydrobromide monohydrates exhibit diverse molecular configurations dictated by hydrogen-bonding interactions and water incorporation. For example, the crystal structure of 2-allyl-2′-hydroxy-5,9-dimethyl-6,7-benzomorphan this compound reveals a three-ring segment analogous to morphine, with four hydrogen bonds per molecule enhancing packing efficiency. The monoclinic lattice (space group P2/b) features unit cell parameters a = 12.37 Å, b = 26.41 Å, c = 7.50 Å, and γ = 115.2°, highlighting the role of water in stabilizing asymmetric arrangements.

Hydrate Formation Mechanisms in Bromide Salts

Hydrate formation in bromide salts involves water molecules occupying interstitial sites or coordinating directly to metal ions. In HBr·2H₂O , X-ray diffraction studies at 233 K reveal a crystalline lattice where water forms bridging hydrogen bonds between bromide ions, creating a tetrahedral coordination geometry. This mechanism contrasts with anhydrous HBr, where weaker van der Waals forces dominate.

Monoclinic vs. Orthorhombic Crystal Packing Arrangements

Monoclinic systems dominate hydrobromide hydrates due to their flexibility in accommodating water molecules. For instance, bis(1,10-phenanthroline)-hydrobromic acid 2.5 hydrate adopts a monoclinic lattice (a = 12.37 Å, b = 26.41 Å, c = 7.50 Å, γ = 115.2°) with Z = 4 and a density of 1.46 Mg·m⁻³. Orthorhombic arrangements are less common but may emerge in hydrates with higher water content, though no examples are documented in the provided sources.

Thermodynamic Stability Profiles

Hydration/Dehydration Phase Transition Energetics

The stability of hydrobromide monohydrates depends on hydration-dehydration equilibria. For HBr·H₂O , dehydration to anhydrous HBr occurs at 124.3°C under standard pressure, releasing 66.9 kJ·mol⁻¹. Phase transitions in HBr·3H₂O involve sequential water loss, with enthalpy changes of 46.0 kJ·mol⁻¹ for the first dehydration step.

Azeotropic Behavior in Hydrobromic Acid Solutions

Hydrobromic acid forms azeotropes with water, complicating distillation-based purification. The table below summarizes azeotropic compositions at varying pressures:

Pressure (mm Hg) Boiling Point (°C) HBr Composition (%)
100 74.12 49.80
400 107.00 48.47
700 122.00 47.74
800 125.79 47.56

Data derived from Bonner et al. (1933).

This azeotropic behavior arises from strong hydrogen bonding between HBr and water, which minimizes vapor pressure deviations from ideality.

Properties

IUPAC Name

hydrate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BrH.H2O/h1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLGAFRNYJVHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrH3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Eletriptan this compound

Eletriptan this compound is prepared by dissolving eletriptan free base in tetrahydrofuran (THF)-water mixtures (95:5 to 97.5:2.5 v/v) and treating with 48% aqueous HBr at 15–25°C. The resulting slurry is refluxed for 1 hour, cooled, and filtered to yield monohydrate crystals with >95% purity. Key parameters include:

ParameterOptimal ConditionYieldPurity
Solvent Ratio (THF:H₂O)97.5:2.596%99.8%
HBr Concentration48% w/w
Crystallization Temp.15–20°C

This method avoids polymorphic instability issues associated with anhydrous forms.

Dextromethorphan this compound

Dextromethorphan free base is reacted with HBr in ethanol-water systems. Post-neutralization, the solution is evaporated under reduced pressure, and the residue is recrystallized from methanol to obtain the monohydrate. Industrial protocols use aluminum trichloride-mediated cyclization of isoquinoline derivatives, followed by HBr treatment, achieving yields >85%.

Solvent Evaporation and Hydration Control

Controlled solvent evaporation ensures consistent monohydrate formation by maintaining water activity during crystallization.

Galantamine this compound

Galantamine free base and HBr are dissolved in dichloromethane-methanol (4:1 v/v), emulsified with polyvinyl alcohol (PVA), and evaporated under nitrogen. The resulting microspheres are washed with ethanol-water (10% v/v) to remove residual solvents, yielding monohydrate crystals with 98% entrapment efficiency.

Critical Factors:

  • PLGA Concentration : 400 mg/ml maximizes crystal stability.

  • Evaporation Rate : Slow evaporation (2 hours) prevents anhydrous phase formation.

Vortioxetine this compound

Vortioxetine is dissolved in acetone-toluene (1:1 v/v) with maleic acid and water. Slow evaporation at 35% humidity over 15 days produces block-shaped monohydrate crystals validated via single-crystal X-ray diffraction (SC-XRD).

Bromination and Salt Metathesis

Bromination of precursor amines in halogenated solvents facilitates this compound formation.

4-Bromo-2,6-Diisopropylaniline Hydrobromide

2,6-Diisopropylaniline hydrochloride is brominated in 1,2-dichloroethane or cyclohexane at 70°C. The product is filtered and dried, achieving near-quantitative yields (99.9%).

ConditionValue
Solvent1,2-Dichloroethane
Bromine Equivalents1.0–1.2
Reaction Time2 hours

This method’s selectivity for para-bromination exceeds 98%, attributed to the stabilizing effect of the hydrobromide salt.

[3-(Dimethylamino)Propyl]Triphenylphosphonium Bromide Hydrobromide

Triphenylphosphine reacts with 1,3-dibromopropane in toluene, followed by dimethylamine treatment in methanol. Crystallization from ethanol yields the monohydrate with 68.3% efficiency.

Dehydration-Rehydration Strategies

Hydrate stability is often achieved through controlled dehydration-rehydration cycles.

Scopolamine Hydrobromide Sesquihydrate

Scopolamine hydrobromide trihydrate is dried at 40°C under vacuum, converting it to the sesquihydrate. Rehydration at 90% relative humidity regenerates the trihydrate, demonstrating reversible water uptake.

Anhydrous-to-Monohydrate Conversion

Anhydrous eletriptan hydrobromide is suspended in water-miscible solvents (e.g., acetone) containing 2–5% water. Stirring at 25°C for 24 hours induces monohydrate formation, confirmed by powder X-ray diffraction (PXRD).

Analytical Validation of Monohydrate Formation

Bromine K-Edge XANES Spectroscopy

X-ray absorption near-edge structure (XANES) spectroscopy discriminates monohydrates from anhydrous forms by analyzing bromine ion coordination. Linear-combination fitting (LCF) quantifies α-form/monohydrate ratios in mixed powders with ±2% accuracy.

Karl Fischer Titration

Water content in dextromethorphan this compound is determined via back-titration with AQUALYTE KF3 reagent. The method achieves ±0.3% precision, confirming stoichiometric hydration.

Industrial-Scale Challenges and Solutions

Polymorphic Control

  • Eletriptan : Anhydrous α-form converts to monohydrate under high humidity. Process parameters (e.g., solvent water content <3%) prevent unintended phase shifts.

  • Dextromethorphan : Recrystallization from methanol-ethyl acetate (1:2 v/v) ensures monohydrate dominance (>99% purity).

Yield Optimization

  • Galantamine : PLGA concentration (400 mg/ml) and emulsification speed (1,500 rpm) maximize yield (98%).

  • 4-Bromoaniline Derivatives : Cyclohexane solvent reduces byproduct formation, increasing yield to 99.9% .

Chemical Reactions Analysis

Types of Reactions: Hydrobromide monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dextromethorphan hydrobromide can lead to the formation of dextrophan, while reduction can yield demethylated derivatives .

Scientific Research Applications

Hydrobromide monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydrobromide monohydrate depends on the specific active ingredient it is associated with. For instance, dextromethorphan hydrobromide acts as a low-affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a sigma-1 receptor agonist. It also antagonizes α3/β4 nicotinic receptors. These interactions lead to its effects as a cough suppressant and its potential neuroprotective properties .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Hydrobromide Monohydrate and Analogues
Compound Molecular Formula MW Counterion Hydration Key Applications Stability
Dextromethorphan HBr·H₂O C₁₈H₂₅NO·HBr·H₂O 370.3 HBr Monohydrate Antitussive (e.g., NUEDEXTA®) ≥4 years at -20°C
Metoclopramide HCl·H₂O C₁₄H₂₂ClN₃O₂·HCl·H₂O 354.3 HCl Monohydrate Anti-emetic, GI motility agent Not specified
Scopolamine N-Oxide HBr·H₂O C₁₇H₂₁NO₄·HBr·H₂O 420.3 HBr Monohydrate mAChR inhibitor Labile, requires controlled storage
Ranitidine HCl C₁₃H₂₂N₄O₃S·HCl 350.9 HCl Anhydrous H₂ antagonist (ulcer treatment) Sensitive to heat/moisture

Key Observations :

  • Counterion Impact : HBr salts (e.g., dextromethorphan) often exhibit higher molecular weights compared to HCl analogues (e.g., ranitidine HCl) due to bromine’s atomic mass. This affects solubility and bioavailability.
  • Hydration State: Monohydrate forms (e.g., dextromethorphan, metoclopramide) enhance crystalline stability but may require stringent storage to prevent dehydration .
  • UV Profiles : Dextromethorphan HBr·H₂O’s dual UV maxima (227/280 nm) distinguish it from compounds like scopolamine derivatives, which lack conjugated aromatic systems .

Functional and Pharmacological Differences

  • Dextromethorphan HBr·H₂O : Targets sigma-1 receptors and NMDA antagonism for cough suppression, with minimal opioid activity .
  • Metoclopramide HCl·H₂O : Acts as a dopamine D₂ antagonist, enhancing gastric motility .
  • Scopolamine N-Oxide HBr·H₂O : Inhibits muscarinic acetylcholine receptors (mAChRs), used in motion sickness and secretory disorders .

Analytical and Regulatory Considerations

Table 2: Impurity Profiles and Analytical Standards
Compound Key Impurities (CAS/Description) Analytical Methods
Dextromethorphan HBr·H₂O Unspecified process-related byproducts HPLC, UV-Vis, NMR
Ranitidine HCl Nitroacetamide (CAS N/A), Diamine hemifumarate LC-MS, elemental analysis
Metoclopramide HCl·H₂O 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (5608-13-9) TLC, HRMS

Key Notes:

  • Elemental Analysis: For monohydrates, deviations ≤0.4% from theoretical C/H values are acceptable, as per ICH guidelines .
  • Stability Testing : Hydrobromides like dextromethorphan require long-term studies (>4 years) due to hygroscopicity, unlike anhydrous salts .

Q & A

Basic Research Questions

Q. How can the chemical purity and crystalline form of hydrobromide monohydrate be determined experimentally?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~227–280 nm) to assess purity, as described for dextromethorphan this compound . For crystallinity, combine X-ray diffraction (XRD) with thermogravimetric analysis (TGA) to confirm monohydrate formation and water content. Storage at -20°C in airtight containers ensures long-term stability .

Q. What analytical techniques are suitable for characterizing this compound in synthetic mixtures?

  • Methodology : Employ reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase of methanol and ammonium carbamate (70:30 v/v) at 1.0 mL/min flow rate. Retention times (~4–7 minutes) and UV detection at 225 nm enable simultaneous quantification of this compound and degradation products . Calibration curves (r² ≥0.9995) across 5–200 µg/mL ensure accuracy .

Q. How should this compound be stored to maintain stability during pharmacological studies?

  • Methodology : Store as a crystalline solid at -20°C in moisture-proof containers. Stability studies show ≥4-year integrity under these conditions. Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH) and validate using RP-HPLC .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodology : Conduct a systematic review of experimental variables:

  • Sample purity : Verify ≥98% purity via HPLC .
  • Assay conditions : Compare enzyme inhibition protocols (e.g., cytochrome P450 2D6 activity vs. NMDA receptor antagonism) .
  • Dosage routes : Replicate studies using standardized administration routes (e.g., oral vs. intravenous) .
    • Data reconciliation : Apply statistical tools (e.g., ANOVA) to isolate confounding factors .

Q. What strategies are effective in developing a stability-indicating method for this compound in degradation studies?

  • Methodology : Follow ICH Q2(R1) guidelines:

  • Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to generate degradants .
  • Method validation : Assess linearity (5–200 µg/mL), accuracy (99–101%), and precision (RSD <2%). Calculate LOD (0.94–2.87 µg/mL) and LOQ (1.36–4.11 µg/mL) using signal-to-noise ratios .
  • Column selection : Use Gemini C18 columns for baseline separation of degradants .

Q. How can this compound’s role as an NMDA receptor antagonist be rigorously validated?

  • Methodology :

  • In vitro assays : Use HEK293 cells expressing GRIN1/GRIN2 subunits to measure ion channel blockade via patch-clamp electrophysiology .
  • Control experiments : Compare with MK-801 (a known NMDA antagonist) and assess specificity using voltage-dependent channel assays .
  • Dose-response analysis : Calculate IC50 values and validate with kinetic binding studies (e.g., radioligand displacement) .

Q. What ethical and reproducibility standards apply to preclinical studies involving this compound?

  • Methodology :

  • Ethical compliance : Obtain institutional review board (IRB) approval for animal/human studies. Document informed consent and ethical clearance protocols .
  • Reproducibility : Adhere to Beilstein Journal guidelines: report synthesis details (CAS No., purity), experimental parameters (e.g., HPLC conditions), and raw data in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrobromide monohydrate
Reactant of Route 2
Hydrobromide monohydrate

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